molecular formula C15H16FN3O4 B11052174 1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester

1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester

Cat. No.: B11052174
M. Wt: 321.30 g/mol
InChI Key: YJDKTUGCLYBQOF-UHFFFAOYSA-N
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Description

ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenoxyacetamido group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenoxyacetamido group: This step involves the reaction of the pyrazole intermediate with 4-fluorophenoxyacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2,2-DIFLUORO-2-(4-FLUOROPHENOXY)ACETATE: This compound shares the fluorophenoxy group but differs in the presence of difluoro substituents.

    ETHYL 2-(2-(4-FLUOROPHENOXY)ACETAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: This compound has a similar acetamido group but features a tetrahydrobenzo[b]thiophene ring instead of a pyrazole ring.

Uniqueness

ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific combination of a pyrazole ring with a fluorophenoxyacetamido group and an ethyl acetate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H16FN3O4

Molecular Weight

321.30 g/mol

IUPAC Name

ethyl 2-[3-[[2-(4-fluorophenoxy)acetyl]amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C15H16FN3O4/c1-2-22-15(21)9-19-8-7-13(18-19)17-14(20)10-23-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18,20)

InChI Key

YJDKTUGCLYBQOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)COC2=CC=C(C=C2)F

solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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